N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide is a chemical compound with a complex structure that includes an amino group, a fluorine atom, and a methoxyethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reaction: The resulting 5-amino-2-fluoroaniline is then coupled with 4-(2-methoxyethoxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)acetamide
- N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)propanamide
Uniqueness
N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide is unique due to its specific substitution pattern and the presence of both an amino group and a fluorine atom on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-21-8-9-22-13-5-2-11(3-6-13)16(20)19-15-10-12(18)4-7-14(15)17/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGLVAVPMWRJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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